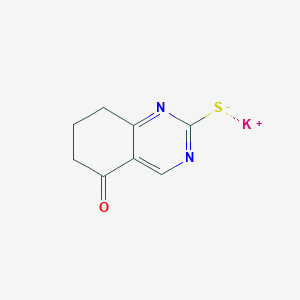

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide

Descripción

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is a heterocyclic sulfanide derivative featuring a tetrahydroquinazolinone core. The compound’s structure integrates a bicyclic quinazolinone system with a sulfanide (-S⁻K⁺) group at the 2-position. This configuration confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Synthetically, it is derived via nucleophilic substitution reactions, as evidenced by its use as a precursor in synthesizing secondary sulfonamides with carbonic anhydrase inhibitory activity .

Key spectral data (e.g., ¹³C NMR signals at δ 21.0, 31.8, 38.0, and 195.8 ppm) confirm the tetrahydroquinazolinone scaffold and sulfanide substitution . The potassium counterion enhances solubility in polar solvents, a critical factor in its reactivity and applications.

Propiedades

IUPAC Name |

potassium;5-oxo-7,8-dihydro-6H-quinazoline-2-thiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.K/c11-7-3-1-2-6-5(7)4-9-8(12)10-6;/h4H,1-3H2,(H,9,10,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHZKQQJWMQUNM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)[S-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Sulfanide Group: The sulfanide group is introduced by reacting the quinazoline derivative with potassium thiolate. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiols or thioethers, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are common reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halides, alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The quinazoline core is a known pharmacophore in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Industry

In the industrial sector, Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism by which Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide exerts its effects is largely dependent on its interaction with biological targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The sulfanide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural distinctions:

Key Observations:

The parent compound’s potassium sulfanide group ensures superior water solubility compared to the thiol analog (2-sulfanyl-5,6,7,8-tetrahydro-4-quinazolinol), which may form disulfide bonds or require stabilization .

Reactivity and Synthetic Utility :

- The sulfanide group in the parent compound acts as a nucleophile, facilitating reactions with electrophiles (e.g., iodoarenes) to yield sulfonamide derivatives, as demonstrated in the synthesis of carbonic anhydrase inhibitors .

- The thiol analog’s -SH group offers distinct reactivity, such as metal coordination or oxidation to disulfides, but requires careful handling due to sensitivity .

Biological Activity: Derivatives like N-(4-methoxyphenyl)-4-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)benzenesulfonamide (from ) exhibit carbonic anhydrase inhibition, suggesting the tetrahydroquinazolinone scaffold’s pharmacological relevance. However, the furyl and chloroacetamide-substituted analog (CAS: 525581-28-6) lacks documented activity, highlighting the critical role of substituent selection .

Industrial and Commercial Relevance

- Cost and Availability : The dimethyl derivative (Ref: 3D-JBD30899) is commercially available at premium prices (€1,970.00/500mg), indicating specialized applications or challenging synthesis .

- Parent Compound Utility : As a building block, the parent sulfanide is pivotal in generating sulfonamide libraries for drug discovery, leveraging its reactivity and scalability .

Actividad Biológica

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide has the molecular formula . The synthesis typically involves:

- Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

- Introduction of the Sulfanide Group : The quinazoline derivative is reacted with potassium thiolate in an inert atmosphere to yield the final product.

Antimicrobial Properties

Research indicates that compounds with a quinazoline core exhibit significant antimicrobial activity. Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide and its derivatives have been evaluated for their efficacy against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide | Staphylococcus aureus | 32 µg/mL |

| Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide | Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The quinazoline scaffold is known for its anticancer properties. Studies have shown that Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide can inhibit the growth of various cancer cell lines. In vitro studies have demonstrated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MOLM-13 (human AML) | 0.05 | Induction of apoptosis via ROS generation |

| HCT116 (colorectal cancer) | 0.1 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various quinazoline derivatives, Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide was found to be particularly effective against Gram-positive bacteria. The study highlighted its potential as a template for designing new antibiotics with enhanced activity against resistant strains .

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in human leukemia cells. The study utilized flow cytometry to analyze cell cycle progression and confirmed that treatment with the compound resulted in increased apoptosis rates compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide, and how can reaction parameters be systematically optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of the 5-oxo-5,6,7,8-tetrahydroquinazoline core are reacted with sulfanide salts under basic conditions. Key parameters to optimize include:

- Solvent selection : Use polar aprotic solvents (e.g., n-BuOH) to enhance solubility and reaction efficiency .

- Base choice : NaOH (2.0 mmol) is commonly used to deprotonate intermediates and drive the reaction forward .

- Temperature : Heating to 120°C for 16 hours ensures completion, as monitored by TLC .

- Purification : Recrystallization from ethanol improves purity (>95% by HLC) .

Q. How can researchers confirm the structural integrity of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide using spectroscopic methods?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : Compare and NMR data to literature values. For example, the 5-oxo-tetrahydroquinazoline scaffold shows characteristic carbonyl signals at δ 195–200 ppm in NMR .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match theoretical values.

- Elemental analysis : Verify potassium and sulfur content to ensure stoichiometric accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation, as sulfanide derivatives are often light-sensitive .

- Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the sulfanide group .

- Temperature : Store at –20°C for long-term stability, particularly if the compound is hygroscopic .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the carbonic anhydrase (CA) inhibitory activity of this compound?

Methodological Answer: Use enzyme inhibition assays:

- Kinetic assays : Measure CA II/IX inhibition via stopped-flow CO hydration, comparing initial rates with/without the inhibitor .

- IC determination : Perform dose-response curves using recombinant CA isoforms. Derivatives like 4-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]benzenesulfonamide show IC values in the nM range .

- Structural analysis : Use X-ray crystallography to identify binding interactions between the sulfanide group and CA active sites .

Q. What strategies are effective for analyzing contradictory biological activity data across structurally similar derivatives?

Methodological Answer:

- SAR studies : Systematically vary substituents (e.g., phenyl, methyl) on the tetrahydroquinazoline core and correlate changes with activity. For example, 7-phenyl substitution enhances CA IX selectivity, while 7,7-dimethyl groups reduce potency .

- Computational modeling : Perform molecular docking to predict binding affinities and compare with experimental IC values .

- Purity verification : Re-evaluate compound purity via HPLC to rule out impurities as a cause of variability .

Q. How can researchers investigate the antitumor potential of this compound in vitro?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., SW480 colon cancer). Derivatives with 3-cyano-4-aryl substituents exhibit IC values <10 µM .

- Mechanistic studies : Assess apoptosis (via caspase-3 activation) or cell cycle arrest (flow cytometry) to identify pathways affected .

- Selectivity testing : Compare toxicity in normal vs. cancer cells to evaluate therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.